molecular formula C18H23NO3 B4229140 N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4229140
M. Wt: 301.4 g/mol
InChI Key: GVNFPJVIVKCVBK-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core modified with a 2-oxa (oxygen atom) bridge, 4,7,7-trimethyl substituents, and a 3-oxo group. The carboxamide at the 1-position is linked to a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11-7-6-8-13(12(11)2)19-14(20)18-10-9-17(5,15(21)22-18)16(18,3)4/h6-8H,9-10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNFPJVIVKCVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, a complex organic compound, has garnered attention in pharmacology due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C18H23NO3
  • Molar Mass : 301.38 g/mol
  • Boiling Point : 477.2 ± 33.0 °C (predicted)
  • Density : 1.196 ± 0.06 g/cm³ (predicted)
  • pKa : 13.78 ± 0.70 (predicted)

The bicyclic framework of this compound enhances its binding affinity to various biological targets, suggesting potential therapeutic applications .

Pharmacological Potential

This compound exhibits several pharmacological activities:

  • Thromboxane A2 (TxA2) Antagonism : Similar compounds in the oxabicyclo[2.2.1]heptane family have demonstrated potent TxA2 antagonistic activity, which is crucial for preventing platelet aggregation and thrombus formation . This suggests that this compound may also possess similar properties.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological systems:

  • Binding Affinity : The presence of specific functional groups in the compound may enhance its interaction with enzymes or receptors involved in metabolic pathways.

Case Study 1: Antiplatelet Activity

In vitro studies have shown that related compounds can inhibit platelet aggregation induced by arachidonic acid and other agonists. For example, a related analog demonstrated an IC50 value of 7 nM against arachidonic acid-induced aggregation in human platelets . This suggests that this compound could potentially be developed as an antiplatelet agent.

Case Study 2: In Vivo Efficacy

In vivo studies on structurally similar compounds have indicated prolonged protective effects against induced death in animal models. For instance, a related compound showed extended protection from U-46,619-induced mortality in mice when administered orally at a dose of 0.2 mg/kg . This highlights the potential of this compound for therapeutic use.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-methylphenyl)-4,7,7-trimethylbicyclo[2.2.1]heptaneSimilar bicyclic structureDifferent substituents on the aromatic ring
N-(2-methoxyphenyl)-4-methylbicyclo[2.2.1]heptaneBicyclic framework with methoxy substitutionVariation in functional groups affecting activity
N-(4-chlorophenyl)-4,7-dimethylbicyclo[2.2.1]heptaneBicyclic structure with chlorine substituentPotentially different biological activities

This comparative analysis illustrates how modifications can influence biological activity while maintaining a core bicyclic structure.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight logP Key Features
N-(2,3-Dimethylphenyl)-...-carboxamide (Target) 2,3-dimethyl C₁₈H₂₃NO₃ 301.38 (est.) ~3.0* Moderate lipophilicity; steric hindrance from ortho-methyl groups
N-(5-Chloro-2-Methoxyphenyl)-...-carboxamide 5-Cl, 2-OCH₃ C₁₇H₂₀ClNO₄ 337.80 N/A Increased polarity due to Cl and OCH₃; undefined stereocenters
N-(3,4-Difluorophenyl)-...-carboxamide 3-F, 4-F C₁₆H₁₇F₂NO₃ 309.31 3.2289 High electronegativity from F; improved metabolic stability potential
N-(2,4-Dimethylphenyl)-...-carboxamide 2,4-dimethyl C₁₈H₂₃NO₃ 301.38 N/A Reduced steric hindrance compared to 2,3-dimethyl isomer
N-(9-Ethylcarbazol-3-yl)-...-carboxamide Carbazole derivative C₂₄H₂₇N₂O₃ 391.49 N/A Bulky aromatic group; potential for π-π interactions in biological targets

Notes:

  • *Estimated logP based on analogues.
  • Steric and electronic effects vary with substituent position and type. For example, 2,3-dimethylphenyl (target) creates greater steric hindrance than 2,4-dimethylphenyl .
  • Halogenated derivatives (Cl, F) enhance polarity and may improve binding affinity in biological systems .

Functional Group Modifications

Table 2: Derivatives with Altered Core Functional Groups
Compound Name Functional Group Yield (%) Key Properties
2-Morpholinoethyl-...-carboxylate (13a) Ester 11 Low yield due to steric challenges; crystalline (mp 70.6–74.3°C)
2-(4-Phenylpiperazin-1-yl)ethyl-...-carboxylate (13c) Ester 17 Polar side chain; potential for enhanced solubility
4,7,7-Trimethyl-3-oxo-...-hydrazide (12) Hydrazide N/A Nitrophenyl group increases electron-withdrawing character; higher reactivity
N-[4-(2-Phenyldiazenyl)phenyl]-...-carboxamide Diazenyl-substituted amide N/A Extended conjugation; potential photochemical applications

Notes:

  • Carboxamide derivatives (target and analogues) exhibit greater stability compared to esters, which are prone to hydrolysis .
  • Hydrazide derivatives (e.g., ) introduce additional hydrogen-bonding capacity, altering solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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